N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine
Description
Nomenclature and Structural Identification
N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine is systematically named according to IUPAC guidelines, reflecting its branched alkyl and aryl substituents. The compound’s CAS Registry Number (627527-33-7) and molecular formula (C₁₈H₃₂N₂O) provide unambiguous identification. Its structure comprises:
- A heptan-2-yl group (C₇H₁₅) at the N¹ position
- A 2-(4-methoxyphenyl)ethyl group (C₉H₁₁O) at the N² position
- An ethane-1,2-diamine backbone (C₂H₈N₂)
The molecular weight of 292.5 g/mol and calculated topological polar surface area of 33.3 Ų highlight its moderate hydrophobicity, which influences solubility and reactivity.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 627527-33-7 |
| Molecular Formula | C₁₈H₃₂N₂O |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-N'-(1-methylhexyl)ethane-1,2-diamine |
Historical Context and Discovery Timeline
Substituted ethylenediamines emerged as a chemical class in the early 20th century, with foundational work on N-ethylethylenediamine (CAS 110-72-5) in the 1930s. The integration of methoxyphenyl groups, as seen in N-(4-methoxyphenyl)ethylenediamine (CAS 24455-93-4), marked a shift toward functionalized derivatives in the 1970s. The target compound represents a modern advancement, combining alkyl and aryl motifs to optimize steric and electronic properties for specialized applications.
Significance in Organic Chemistry and Materials Science
This molecule’s hybrid structure bridges small-molecule synthesis and polymer chemistry. The methoxyphenyl moiety introduces π-π stacking capabilities, while the heptan-2-yl chain enhances lipid solubility, making it suitable for:
- Metal-organic frameworks (MOFs) : As a ligand for coordinating transition metals
- Pharmaceutical intermediates : Enabling modular derivatization via its amine groups
- Surface modification agents : Altering material hydrophobicity in nanocomposites
Table 2: Comparative Properties of Ethylenediamine Derivatives
Properties
CAS No. |
627527-33-7 |
|---|---|
Molecular Formula |
C18H32N2O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
N'-heptan-2-yl-N-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2O/c1-4-5-6-7-16(2)20-15-14-19-13-12-17-8-10-18(21-3)11-9-17/h8-11,16,19-20H,4-7,12-15H2,1-3H3 |
InChI Key |
CYMMLJFBERQVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of ethane-1,2-diamine with heptan-2-yl halide, followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps like distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular responses.
Comparison with Similar Compounds
Antiviral and Antimalarial Analogues
- N-[2-(4-Phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine (Compound 215) Structure: Quinoline core with piperazinyl and ethylenediamine groups. Activity: Retains antiviral activity and improved metabolic stability compared to amino alcohol counterparts . Comparison: The quinoline moiety enhances aromatic stacking, while the target compound’s heptan-2-yl group may improve membrane permeability.
SQ109 Analogues (e.g., N-(Bicyclo[2.2.1]heptan-2-yl)-N’-(isoprenyl)ethane-1,2-diamine)
Corrosion Inhibitors
- DETA, TETA, PEHA
- Structure : Linear polyamines with increasing -NH- groups.
- Activity : Corrosion inhibition efficiency correlates with electron density on nitrogen atoms and molecular adsorption .
- Comparison : The target compound’s branched alkyl and aryl groups may hinder adsorption compared to linear polyamines but could enhance hydrophobic protection.
Receptor-Binding and Fluorescent Probes
N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine (DPEA)
Methapyrilene (N,N′-dimethyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine)
Schiff Base Derivatives
- (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine Structure: Bis-benzylidene Schiff base with alkoxy groups. Comparison: The target compound lacks the conjugated imine system but shares methoxy-phenyl motifs for solubility modulation.
Data Table: Key Analogues and Properties
Research Findings and Trends
- Substituent Impact: Alkyl groups (e.g., heptan-2-yl) enhance lipophilicity but may reduce solubility . Aromatic groups (e.g., 4-methoxyphenyl, quinoline) improve receptor binding via π-π interactions .
- Activity-Stability Trade-offs: Piperazinyl and quinoline motifs in Compound 215 improve metabolic stability over amino alcohols . Linear polyamines (DETA, TETA) show better corrosion inhibition due to higher nitrogen electron density .
- Design Recommendations :
- Hybridizing the target compound’s methoxyphenyl group with SQ109’s bicyclic framework could optimize antimalarial activity.
- Introducing pyridyl or thienyl groups may expand applications into fluorescence sensing or CNS targeting.
Biological Activity
N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine, commonly referred to as a heptan-2-yl derivative, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 251.36 g/mol. The compound features two amine groups and a heptan chain, contributing to its lipophilicity and potential interactions with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The presence of the methoxyphenyl group suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
- Inhibition of Enzymatic Activity : Preliminary studies indicate that similar compounds can inhibit specific enzymes, which may also apply to this heptan derivative.
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by modulating pathways such as NF-κB and reducing nitric oxide (NO) production in macrophages .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various cell lines:
- Cell Viability Assays : The compound was tested on RAW 264.7 macrophages, showing a dose-dependent reduction in cell viability at higher concentrations but maintained viability at lower doses.
- Anti-inflammatory Assays : Inhibition of LPS-induced NO production was observed, indicating potential anti-inflammatory properties. This aligns with findings from related compounds that suppress inflammatory markers without significant cytotoxicity .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of heptan derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and promote cell survival pathways.
- Cardiovascular Studies : Another investigation focused on the cardiovascular effects of similar compounds, revealing that they could modulate blood pressure and heart rate through adrenergic receptor pathways.
Data Summary
Q & A
Q. Basic Characterization :
- NMR : Confirm the presence of the heptan-2-yl group via δ 0.8–1.5 ppm (alkyl protons) and the 4-methoxyphenyl moiety via aromatic signals at δ 6.8–7.3 ppm and a methoxy singlet at δ ~3.8 ppm.
- Mass Spectrometry : Look for the molecular ion peak at m/z corresponding to C₁₈H₃₂N₂O (calc. ~292.5 g/mol) and fragmentation patterns indicative of amine cleavage .
Advanced Resolution :
If discrepancies arise (e.g., unexpected peaks in NMR), perform 2D NMR (HSQC, HMBC) to assign connectivity. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Contradictions may stem from residual solvents, stereoisomers, or impurities introduced during synthesis .
What safety protocols are critical when handling this diamine in laboratory settings?
Q. Basic Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Corrosion/Irritant 1A–1C per GHS) .
- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity Category 4).
Advanced Hazard Mitigation : - Spill Management : Avoid aqueous release; use inert absorbents (e.g., vermiculite) for solid spills.
- Waste Disposal : Neutralize with dilute HCl before disposal to prevent environmental contamination .
How can computational modeling aid in predicting the biological activity of this compound?
Basic Screening :
Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., GPCRs or enzymes). The 4-methoxyphenyl group may enhance binding to hydrophobic pockets .
Advanced Mechanistic Studies :
Employ MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time. QSAR models can correlate structural features (e.g., alkyl chain length, electron-donating methoxy groups) with bioactivity .
What strategies are effective for scaling up synthesis without compromising yield or purity?
Q. Basic Scale-Up :
- Batch Reactors : Maintain stoichiometric ratios and use excess amine to drive reactions to completion.
- Purification : Employ flash chromatography or recrystallization (solvent: ethyl acetate/hexane) .
Advanced Process Engineering :
Implement continuous flow chemistry to enhance mixing and heat transfer. Membrane separation technologies (e.g., nanofiltration) can isolate the product while recycling solvents .
How should researchers design toxicity studies for this compound in preclinical models?
Q. Basic In Vitro Assays :
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells.
- Genotoxicity : Conduct Ames tests with Salmonella strains .
Advanced In Vivo Models : - Acute Toxicity : Administer graded doses (OECD 423) to rodents, monitoring for neurotoxic effects (common in diamines).
- Ecotoxicity : Assess impact on Daphnia magna to evaluate aquatic hazards .
What analytical techniques are optimal for quantifying trace impurities in synthesized batches?
Q. Basic Purity Assessment :
- HPLC-UV : Use a C18 column with acetonitrile/water gradient (detection at 254 nm).
- GC-MS : Detect volatile byproducts (e.g., residual alkyl halides) .
Advanced Hyphenated Methods : - LC-QTOF-MS : Identify non-UV-active impurities (e.g., oligomers) with high mass accuracy.
- NMR-based Metabolomics : Compare impurity profiles across batches using PCA analysis .
How can the compound’s stability under varying storage conditions be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
